DihydroDaidzein

Vue d'ensemble

Description

DihydroDaidzein is an active metabolite of daidzein. It has vasodilatory action on rat isolated aortic rings. It stimulates the estrogen receptor-dependent growth of breast cancer MCF-7 cells at micromolar concentrations .

Synthesis Analysis

DihydroDaidzein can be synthesized from daidzein by a daidzein reductase (DZNR). This enzyme can convert daidzein (DZN) into R/S -dihydrodaidzein (R/S -DHD). Interestingly, the enzyme can also reversely convert (R/S)-DHD (DHD oxidase) into DZN even without cofactors under aerobic conditions .

Molecular Structure Analysis

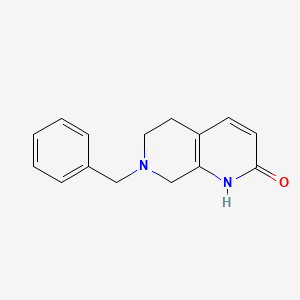

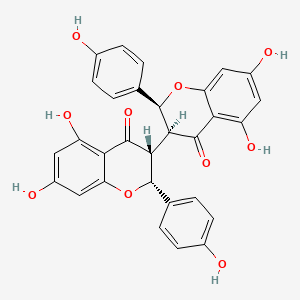

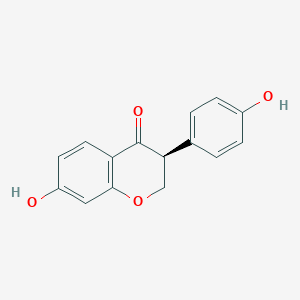

The molecular formula of DihydroDaidzein is C15H12O4. Its average mass is 256.253 Da and its monoisotopic mass is 256.073547 Da .

Chemical Reactions Analysis

Daidzin, a major isoflavone in soybean, is hydrolyzed to the aglycone daidzein and further converted to the more reduced metabolites, such as dihydrodaidzein, tetrahydrodaidzein, and equol . DihydroDaidzein can be converted back to daidzein by a DHD oxidase .

Applications De Recherche Scientifique

Antioxidative Activity

The active metabolite (S)-equol, derived from daidzein by gut microbiota, exhibits superior antioxidative activity compared with its precursor and plays a vital role in human health . The (S)-equol-producing pathway involves four enzymatic steps: daidzein reductase (DZNR) catalyzes the conversion of daidzein to ®-dihydrodaidzein, which can further undergo conversion to (S)-dihydrodaidzein facilitated by dihydrodaidzein racemase (DDRC) .

Probiotic Engineering

Scientists have engineered probiotic E. coli Nissle 1917 (EcN) to convert dietary isoflavones into (S)-equol, thus offering a strategy to mimic the gut phenotype of natural (S)-equol producers . This application is particularly important as only 25% to 50% of individuals can naturally produce equol when supplied with isoflavone .

NADPH Metabolism

The quorum-sensing (QS) transcription factor SdiA negatively regulates NADPH levels and (S)-equol biosynthesis in EcN-eq . This finding elucidates the impact of AHL-QS in the gut microbiota on EcN NADPH metabolism, offering insights for developing (S)-equol-producing EcN probiotics tailored to the gut environment .

Anaerobic Bioconversion

The original bovine rumen bacterial strain Niu-O16 is capable of anaerobically bioconverting isoflavones daidzein and genistein to dihydrodaidzein (DHD) and dihydrogenistein (DHG), respectively .

Aerobic Bioconversion

An oxygen-tolerant bacterium, named Aeroto-Niu-O16, can grow in the presence of atmospheric oxygen and convert isoflavones daidzein and genistein to DHD and DHG . This is the first reported oxygen-tolerant isoflavone biotransforming pure culture capable of both growing and executing the reductive activity under aerobic conditions .

Enhanced Bioconversion with Ascorbic Acid

When ascorbic acid (0.15%, m/v) is added in the cultural medium, the bioconversion rate of daidzein was increased from 60.3% to 71.7%, and that of genistein from 74.1% to 89.2% .

Mécanisme D'action

Target of Action

DihydroDaidzein (DHD) is an active metabolite of daidzein . It primarily targets estrogen receptors, exhibiting estrogenic activity . The compound’s primary targets are therefore the estrogen receptors, which play a crucial role in various biological processes, including the regulation of the menstrual cycle and reproductive development.

Mode of Action

DHD interacts with its targets, the estrogen receptors, by binding to them . This binding stimulates the estrogen receptor-dependent growth of cells, such as breast cancer MCF-7 cells, at micromolar concentrations . The interaction with its targets results in changes at the cellular level, influencing cell growth and proliferation.

Biochemical Pathways

DHD is primarily derived from the principal constituents of soy isoflavones (SIF)—daidzein (DAI), through hydrogenation in metabolism . The intestinal microbiota plays a pivotal role in the biotransformation of DAI, and the enrichment and substantial synthesis of DHD depend on the selection of highly efficient bacterial strains from the multitude participating in DAI conversion .

Pharmacokinetics

The pharmacokinetic properties of DHD are closely related to those of its precursor, daidzein

Result of Action

The action of DHD results in various molecular and cellular effects. It has been found to have vasodilatory action on rat isolated aortic rings . Furthermore, it stimulates the estrogen receptor-dependent growth of breast cancer MCF-7 cells at micromolar concentrations .

Action Environment

The action, efficacy, and stability of DHD can be influenced by various environmental factors. For instance, the metabolism of daidzein to DHD is significantly influenced by the presence and composition of intestinal bacteria . .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3S)-7-hydroxy-3-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-7,13,16-17H,8H2/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYXBPPMXZIHKG-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

s-Dihydrodaidzein | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is dihydrodaidzein formed in the body?

A1: Dihydrodaidzein is formed through the reduction of the isoflavone daidzein by specific bacteria residing in the human gut. [, , ]

Q2: Is dihydrodaidzein absorbed differently than daidzein?

A2: Research suggests that DHD, along with its analog dihydrogenistein, is absorbed more readily than their parent isoflavones, daidzein and genistein, respectively. This enhanced permeability might be attributed to their limited efflux transport and reduced glucuronidation/sulfation during intestinal transit. []

Q3: What evidence suggests that the small intestine plays a role in dihydrodaidzein metabolism?

A3: Studies using ileostomy subjects revealed the presence of DHD in their urine, albeit in lower amounts than in control subjects with intact gastrointestinal tracts. This finding suggests that while the small intestine contributes to DHD production, the large intestine plays a more significant role. []

Q4: Are there individual differences in the ability to produce dihydrodaidzein?

A5: Yes, similar to equol production, there are interindividual differences in the ability to produce DHD. In vitro fecal incubation studies revealed that not all individuals classified as equol non-producers could produce DHD, highlighting the variability in gut microbial composition and activity. [, ]

Q5: What are the potential health benefits associated with dihydrodaidzein?

A6: In vitro and in vivo studies suggest that DHD possesses anti-osteoporotic effects. In a mouse model of osteoporosis, DHD increased bone mineral density, potentially by upregulating bone morphogenic protein 2 (BMP2) and its downstream target osteopontin. Furthermore, DHD inhibited osteoclastogenesis in RAW264.7 cells by suppressing NF-κB activation and MAPK phosphorylation. []

Q6: Does dihydrodaidzein interact with estrogen receptors?

A7: While DHD itself is not a strong estrogen receptor agonist, it serves as a precursor to equol, a potent estrogen receptor beta (ERβ) ligand. [, ]

Q7: Does dihydrodaidzein affect adipogenesis?

A8: Yes, one study identified the S-enantiomer of DHD as a potential ERβ ligand exhibiting anti-adipogenic activity. In 3T3-L1 cells, S-dihydrodaidzein inhibited adipocyte differentiation, reduced lipid accumulation, and downregulated the expression of adipogenic markers PPARγ and C/EBPα. []

Q8: Does dihydrodaidzein have antioxidant activity?

A9: While DHD may possess some inherent antioxidant properties, its potential to be further metabolized into equol, a known antioxidant, is a significant aspect of its biological activity. [, ]

Q9: Which bacteria are known to produce dihydrodaidzein?

A10: Several bacterial species isolated from the human and animal gut have been shown to produce DHD, including Slackia isoflavoniconvertens, Adlercreutzia equolifaciens, Asaccharobacter celatus, Lactococcus sp. strain 20-92, and Clostridium-like bacterium strain TM-40. [, , , , , , , , , , ]

Q10: What enzymes are involved in the conversion of daidzein to dihydrodaidzein?

A11: The key enzyme responsible for this conversion is daidzein reductase (DZNR), which catalyzes the reduction of daidzein to DHD. [, ]

Q11: Can the production of dihydrodaidzein be enhanced?

A12: Studies have shown that the addition of specific nutrients, such as butyric acid and arginine, to bacterial cultures can enhance the conversion of daidzein to DHD. [] Additionally, genetic engineering approaches, such as cloning and heterologous expression of equol biosynthesis genes (including those involved in DHD production) in suitable hosts like Escherichia coli, are being explored for enhanced DHD and equol production. []

Q12: What analytical techniques are used to measure dihydrodaidzein levels?

A13: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as mass spectrometry (MS) or ultraviolet (UV) detection, is commonly used for DHD quantification in biological samples like serum, urine, and fecal matter. [, , , , ]

Q13: Are there methods to detect and quantify the bacteria responsible for dihydrodaidzein production?

A14: Yes, quantitative PCR (qPCR) methods targeting specific genes involved in equol biosynthesis, such as dihydrodaidzein reductase (ddr) and tetrahydrodaidzein reductase (tdr), have been developed and used to detect and quantify equol-producing bacteria, including those capable of DHD production, in fecal samples. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B3030122.png)